molecular formula C19H15NO5 B5720663 5-(4-methoxyphenyl)-3-(2-methyl-5-nitrobenzylidene)-2(3H)-furanone

5-(4-methoxyphenyl)-3-(2-methyl-5-nitrobenzylidene)-2(3H)-furanone

Cat. No. B5720663
M. Wt: 337.3 g/mol
InChI Key: AFVLVHOQWWKARV-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-3-(2-methyl-5-nitrobenzylidene)-2(3H)-furanone, also known as MNBF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-(2-methyl-5-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is thought to involve the inhibition of certain signaling pathways that are crucial for cancer cell survival. This compound has been found to inhibit the activity of proteins such as Akt and ERK, which are involved in cell proliferation and survival. This compound has also been found to induce the expression of pro-apoptotic proteins such as Bax and caspases, which play a role in programmed cell death.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

5-(4-methoxyphenyl)-3-(2-methyl-5-nitrobenzylidene)-2(3H)-furanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound also has a high degree of purity, which is important for ensuring reproducible results in experiments.
However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. This can make it difficult to design experiments that will yield meaningful results. Additionally, this compound has not been extensively tested for toxicity and safety, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-methoxyphenyl)-3-(2-methyl-5-nitrobenzylidene)-2(3H)-furanone. One area of focus could be on further elucidating its mechanism of action, which could provide insights into its potential applications in cancer therapy. Another area of focus could be on testing the safety and toxicity of this compound, which could help determine its suitability for use in humans. Additionally, research could be conducted on the potential use of this compound in combination with other anti-cancer agents, which could enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

5-(4-methoxyphenyl)-3-(2-methyl-5-nitrobenzylidene)-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2-methyl-5-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the furanone ring. The final product is purified through a series of chromatographic techniques.

Scientific Research Applications

5-(4-methoxyphenyl)-3-(2-methyl-5-nitrobenzylidene)-2(3H)-furanone has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for future cancer therapies.

properties

IUPAC Name

(3Z)-5-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12-3-6-16(20(22)23)10-14(12)9-15-11-18(25-19(15)21)13-4-7-17(24-2)8-5-13/h3-11H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLVHOQWWKARV-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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